molecular formula C11H17NS B15279741 N-Butyl-2-(methylthio)aniline

N-Butyl-2-(methylthio)aniline

Cat. No.: B15279741
M. Wt: 195.33 g/mol
InChI Key: ITWHCGWVDRGZCW-UHFFFAOYSA-N
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Description

N-Butyl-2-(methylthio)aniline (CAS 581798-34-7) is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This aniline derivative is characterized by a butyl group attached to the nitrogen atom and a methylthio (-SCH3) group at the ortho position of the benzene ring. Compounds within this chemical family, particularly those featuring a 2-(methylthio)aniline structure, are valued in scientific research for their role as auxiliaries in synthetic organic chemistry. For instance, the 2-methylthioaniline moiety can act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds . This application is crucial for developing novel methods to construct complex carbon-carbon bonds in drug discovery and the synthesis of advanced pharmaceutical intermediates. As a building block, it can be used to explore new chemical space and develop molecules with potential biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-butyl-2-methylsulfanylaniline

InChI

InChI=1S/C11H17NS/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

ITWHCGWVDRGZCW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC=C1SC

Origin of Product

United States

Synthetic Methodologies for N Butyl 2 Methylthio Aniline and Its Advanced Derivatives

Construction of the N-Butyl-Aniline Moiety

The introduction of the n-butyl group onto the aniline (B41778) nitrogen can be achieved through several reliable methods, most notably reductive amination and direct N-alkylation. The choice of method often depends on the desired scale, substrate tolerance, and the need to mitigate side reactions such as overalkylation.

Reductive Amination Strategies to N-Butyl Anilines

Reductive amination is a highly versatile and widely employed method for forming C-N bonds. wikipedia.org The process involves the reaction of an amine with a carbonyl compound—in this case, aniline or a substituted aniline with butanal—to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target N-butyl amine. masterorganicchemistry.comyoutube.com This one-pot procedure is favored for its efficiency and the use of readily available starting materials. wikipedia.org

The key to a successful reductive amination lies in the choice of reducing agent. While powerful reductants like sodium borohydride (B1222165) (NaBH₄) can be used, they also risk reducing the starting aldehyde. masterorganicchemistry.com To circumvent this, milder and more chemoselective hydride reagents are typically preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, or STAB) are the reagents of choice for this transformation, as they are less reactive towards the carbonyl group but readily reduce the protonated imine intermediate. masterorganicchemistry.comnih.gov

A general scheme for this reaction is presented below: Aniline + Butanal ⇌ [Iminium Intermediate] → N-Butylaniline

Key challenges in reductive amination include the potential for overalkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde to produce a tertiary amine. nih.gov Careful control of stoichiometry and reaction conditions can minimize this outcome.

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Typical Use Advantages
Sodium Borohydride NaBH₄ General reduction Inexpensive
Sodium Cyanoborohydride NaBH₃CN Selective imine reduction Highly selective, effective at acidic pH
Sodium Triacetoxyborohydride STAB Selective imine reduction Less toxic than NaBH₃CN, effective for a wide range of substrates

Direct N-Alkylation Approaches

Direct N-alkylation offers a more traditional route to N-butyl anilines, typically involving the reaction of aniline with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). ncert.nic.in This reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. A base is often included to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. ncert.nic.in

A significant drawback of this method is the lack of selectivity. The secondary amine product, N-butylaniline, is often more nucleophilic than the starting aniline, leading to a second alkylation event that produces N,N-dibutylaniline. Further reaction can even lead to the formation of a quaternary ammonium (B1175870) salt. ncert.nic.in

To address these selectivity issues, modern catalytic methods have been developed. These include:

Nickel-Catalyzed Alkylation: Earth-abundant nickel catalysts can efficiently promote the mono-alkylation of anilines with alcohols, which serve as alkylating agents. acs.org This approach is advantageous due to the low toxicity of the catalyst and the generation of water as the only byproduct. rsc.org

Ruthenium-Catalyzed Alkylation: Ruthenium complexes operating via a "borrowing hydrogen" mechanism can couple anilines with primary alcohols. nih.gov The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-type process with the aniline before the hydrogen is returned.

Installation of the 2-Methylthio Group

The introduction of the methylthio (-SMe) group onto the aniline ring, specifically at the ortho position to the amine, requires precise regiochemical control. The two main strategies to achieve this are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution with Thiolate Reagents

Nucleophilic aromatic substitution (SₙAr) is a powerful method for functionalizing aromatic rings. nih.gov In this context, a suitable aniline precursor bearing a good leaving group (such as a halogen or a nitro group) at the ortho position is treated with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base.

For the SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group. tib.eu The reaction between heteroaryl halides and thiols has been shown to proceed smoothly, often under the action of a base like potassium carbonate. nih.gov While the amino group itself is activating for electrophilic substitution, it does not facilitate nucleophilic substitution. Therefore, this strategy is most effective when other electron-withdrawing substituents are present on the ring or if a highly reactive precursor like an ortho-halonitrobenzene is used, with the nitro group being reduced to an amine in a subsequent step.

Palladium-Catalyzed C-S Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur bonds. This approach allows for the coupling of an aryl halide or triflate with a thiol or its corresponding thiolate. rsc.org For the synthesis of a 2-(methylthio)aniline (B147308) derivative, a precursor such as 2-bromoaniline (B46623) or 2-iodoaniline (B362364) would be coupled with methanethiol or a suitable equivalent.

The catalytic cycle typically begins with a palladium(0) complex. youtube.comyoutube.com Key steps in the mechanism include:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Ligand Exchange/Transmetalation: The thiol or thiolate coordinates to the palladium center.

Reductive Elimination: The aryl and methylthio groups are eliminated from the palladium center, forming the C-S bond of the product and regenerating the active Pd(0) catalyst. youtube.com

The choice of ligand is critical for the success of these reactions, with specialized phosphine (B1218219) ligands such as BrettPhos and RuPhos demonstrating broad utility in C-N and related C-S coupling reactions. rsc.org

Table 2: Comparison of C-S Bond Formation Strategies

Method Precursor Requirement Key Reagents Advantages Disadvantages
Nucleophilic Aromatic Substitution Activated aryl ring with leaving group Sodium thiomethoxide, Base (e.g., K₂CO₃) Often inexpensive, no metal catalyst Limited to activated substrates

Chemo- and Regioselective Synthesis of N-Butyl-2-(methylthio)aniline Scaffolds

Achieving the synthesis of this compound with high purity requires a synthetic plan that carefully considers the order of bond formations to ensure correct regiochemistry and minimize side products.

The most direct and regioselective route involves starting with a commercially available or readily synthesized ortho-functionalized aniline and performing the N-alkylation as the final key step. A highly efficient pathway is as follows:

Start with 2-(methylthio)aniline: This precursor already has the desired ortho-relationship between the amino and methylthio groups. sigmaaldrich.com

Perform N-butylation: The N-butyl group can be installed using one of the methods described in section 2.1. Reductive amination with butanal and a selective reducing agent like STAB is often the preferred method due to its high chemoselectivity and milder conditions, which helps avoid potential side reactions involving the sulfur moiety.

This sequence ensures that the substitution pattern is unambiguously established from the start, avoiding the challenges of regioselective C-S bond formation on a pre-existing N-butylaniline substrate. Directing a new substituent to the ortho position of N-butylaniline would be complicated by competing substitution at the para position, which is also activated by the N-butylamino group. chemistrysteps.com Therefore, controlling the regioselectivity by building upon a pre-formed 2-substituted aniline scaffold is the superior strategy.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes to valuable chemical compounds is a cornerstone of modern chemistry. In the context of producing this compound, a shift away from traditional, often harsh, synthetic methods towards sustainable and green chemistry approaches is observable. These modern strategies prioritize the use of safer reagents and solvents, enhance energy efficiency, and minimize waste generation. Key among these are catalytic processes that leverage the "borrowing hydrogen" or "hydrogen auto-transfer" principle and photocatalytic methods, which utilize light as a clean energy source.

The "borrowing hydrogen" methodology has emerged as a powerful tool for the N-alkylation of amines with alcohols, presenting a green alternative to conventional alkylation using alkyl halides. researchgate.netcsic.es This process typically involves a transition-metal catalyst, such as those based on ruthenium or nickel, and proceeds through a three-step cycle: (i) the catalyst dehydrogenates the alcohol to form an aldehyde, (ii) the aldehyde condenses with the amine to form an imine, and (iii) the catalyst transfers the initially "borrowed" hydrogen to the imine, yielding the N-alkylated amine and regenerating the catalyst. csic.es Water is the only byproduct of this atom-economical reaction. This approach is particularly relevant for the synthesis of this compound, where 2-(methylthio)aniline can be reacted directly with n-butanol.

Recent research has demonstrated the efficacy of ruthenium and nickel complexes in catalyzing the N-alkylation of a variety of anilines, including those with ortho-substituents, with primary alcohols. researchgate.netnih.govrsc.org For instance, ruthenium complexes bearing specific ligands have been shown to catalyze the N-alkylation of amines with alcohols under mild conditions, sometimes even at room temperature. nih.gov Similarly, well-defined nickel catalysts with redox-active ligands have been developed for the efficient N-alkylation of anilines with a broad range of alcohols. researchgate.net

Another promising green approach is the use of photocatalysis for N-alkylation reactions. These methods utilize light to drive the chemical transformation, often under ambient temperature and pressure, thus reducing the energy input required. nih.gov Visible-light-induced N-alkylation of anilines with alcohols has been successfully developed, avoiding the need for metallic catalysts, external oxidants, or bases in some cases. nih.govrsc.org For example, a strategy employing ammonium bromide as a catalyst under visible light has been reported for the N-alkylation of various anilines. nih.govrsc.org

While a specific, documented green synthesis of this compound is not prevalent in the reviewed literature, the general applicability of these sustainable methods to structurally similar anilines provides a strong basis for a proposed synthetic route. The following data table outlines representative conditions for the N-alkylation of anilines with alcohols based on the principles of borrowing hydrogen catalysis, which could be adapted for the synthesis of the target compound.

Interactive Data Table: Representative Conditions for Catalytic N-Alkylation of Anilines with Alcohols

Catalyst SystemAmine Substrate (Example)AlcoholSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Reference
Ruthenium(II)-PNS Thiosemicarbazone ComplexHeterocyclic AminesBenzyl AlcoholToluene110185-95 rsc.org
Nickel-Azo-phenolate ComplexAnilineBenzyl AlcoholToluene110295 researchgate.net
Ruthenium(II)-Amino Amide ComplexAnilinen-Butanoln-Butanol1201-5>95 nih.gov
Iridium Pincer ComplexAnilinen-ButanolToluene1100.1High researchgate.net
Visible Light / NH₄BrAniline4-hydroxybutan-2-oneAcetonitrileRoom Temp.2098 nih.govrsc.org

The synthesis of advanced derivatives of this compound can also be envisioned using these green methodologies. By employing functionalized butanols or other primary alcohols in the N-alkylation step, a variety of substituents can be introduced onto the butyl chain. Furthermore, the principles of one-pot synthesis, often combined with borrowing hydrogen catalysis, allow for the sequential formation of multiple bonds to construct more complex molecules in a single operation, thereby enhancing process efficiency and reducing waste. csic.esrsc.org For instance, the N-alkylation of ortho-substituted anilines has been shown to lead to the one-pot synthesis of 2-aryl substituted benzazoles. rsc.org This suggests that this compound could serve as a precursor for the sustainable synthesis of more complex heterocyclic structures.

Reactivity and Mechanistic Aspects of N Butyl 2 Methylthio Aniline Transformations

Electrophilic Aromatic Substitution Patterns on the Aryl Ring

The -NHBu and -SMe groups are both activating, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609) itself. byjus.com The lone pair of electrons on the nitrogen and sulfur atoms can be delocalized into the ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during the substitution. lkouniv.ac.in Their combined influence strongly directs incoming electrophiles to the positions ortho and para relative to each group. Given their placement at positions 1 and 2, the primary sites for electrophilic attack are predicted to be positions 4 and 6.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, bypassing the usual directing group effects in electrophilic substitution. wikipedia.orgbaranlab.org The reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, positioning the base to abstract the adjacent proton. baranlab.org

For N-Butyl-2-(methylthio)aniline , both the N-butylamino and the methylthio groups can potentially act as DMGs. However, secondary amines are generally less effective DMGs than their acylated (amide) counterparts. wikipedia.org The N-H proton is acidic and would be preferentially abstracted by the organolithium reagent (e.g., n-butyllithium) to form a lithium amide. This in-situ-formed amide is a potent DMG.

The methylthio group can also direct metalation, though it is generally considered a weaker DMG than an amide group. harvard.edu Studies on related (methylthio)anilines have shown that metalation can sometimes occur at the methyl group of the thioether, particularly when using superbases or when the ortho positions on the ring are blocked or deactivated. researchgate.net

Therefore, the most probable outcome for the directed metalation of This compound using a standard base like n-BuLi would involve initial N-H deprotonation, followed by lithiation at the C6 position, which is ortho to the powerful lithium amide directing group. Subsequent quenching with an electrophile (E+) would introduce a new substituent at this position.

Table 1: Predicted Outcomes of Directed Ortho-Metalation
ReagentsProposed IntermediateExpected ProductReference
1. n-BuLi, THF 2. Electrophile (E+)Lithium amide formation, followed by lithiation at the C6 position6-substituted-N-Butyl-2-(methylthio)aniline wikipedia.orgbaranlab.orguwindsor.ca

The high activation of the aniline (B41778) ring by the amino group can make electrophilic substitutions like halogenation and nitration difficult to control, often leading to polysubstitution and oxidative side reactions. libretexts.org

Halogenation : Direct bromination of anilines with bromine water typically results in the formation of the 2,4,6-tribromo derivative. byjus.com For This compound , the positions para to the amino group (position 4) and ortho to the amino group (position 6) are highly activated. Reaction with reagents like bromine (Br₂) would likely lead to rapid substitution at these positions, potentially yielding a mixture of mono- and di-substituted products.

Nitration : Direct nitration of anilines with concentrated nitric and sulfuric acids is often destructive due to oxidation of the highly reactive ring. libretexts.org A common strategy to circumvent this is to first acetylate the amino group. libretexts.org The resulting acetamide (B32628) is less activating and more sterically hindered, allowing for more controlled substitution, typically favoring the para product. After nitration, the acetyl group can be removed via hydrolysis to regenerate the amino group.

Acylation : Friedel-Crafts acylation and alkylation reactions are generally not feasible on anilines. libretexts.org The basic nitrogen atom of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), which forms a positively charged complex on the nitrogen. This complex acts as a strong deactivating group, shutting down the electrophilic substitution reaction. libretexts.org

Table 2: Predicted Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsExpected Major Product(s)RemarksReference
HalogenationBr₂, CH₃COOH4-Bromo- and/or 6-Bromo-N-butyl-2-(methylthio)anilinePolysubstitution is likely due to high ring activation. byjus.comlibretexts.org
Nitration (via amide)1. Ac₂O, Pyridine (B92270) 2. HNO₃, H₂SO₄ 3. H₃O⁺, Heat4-Nitro-N-butyl-2-(methylthio)anilineProtection of the amino group as an acetamide is necessary to prevent oxidation and control regioselectivity. libretexts.org
AcylationRCOCl, AlCl₃No reactionThe amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

Nucleophilic Reactivity of the Secondary Amino Group

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. It readily reacts with a variety of electrophiles.

Acylation : The secondary amino group can be easily acylated by reacting with acyl halides or acid anhydrides, typically in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. This reaction converts the secondary amine into a tertiary amide.

Sulfonylation : In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction is a common method for the protection or derivatization of amines. sapub.org

Alkylation : N-alkylation of the secondary amine can be achieved to form a tertiary amine. This can be accomplished through reaction with alkyl halides, although this method can be prone to overalkylation leading to quaternary ammonium (B1175870) salts. A more controlled method is reductive amination, which involves the reaction with an aldehyde or ketone to form an iminium ion, followed by reduction with a hydride reagent like sodium borohydride (B1222165). Another prominent method is the "hydrogen borrowing" methodology, where alcohols are used as alkylating agents in the presence of a metal catalyst. researchgate.netrsc.orgresearchgate.net

Secondary amines react with aldehydes and ketones to form enamines, provided there is a proton on the α-carbon of the carbonyl compound. The reaction proceeds via the initial formation of an unstable carbinolamine, which then dehydrates. If the carbonyl compound lacks an α-hydrogen, the reaction may stop at the iminium salt stage. Such condensation reactions are fundamental in the synthesis of various nitrogen-containing heterocycles. researchgate.net

Table 3: Nucleophilic Reactions of the Secondary Amino Group
Reaction TypeReagentsProduct ClassReference
AcylationAcetyl chloride, PyridineTertiary Amide libretexts.org
Sulfonylationp-Toluenesulfonyl chloride, NaOHSulfonamide sapub.org
AlkylationAlkyl halide (e.g., CH₃I)Tertiary Amine / Quaternary Ammonium Salt researchgate.net
CondensationCyclohexanone, Acid catalystEnamine researchgate.net

Transformations Involving the Methylthio Moiety

The sulfur atom of the methylthio group also serves as a reactive center, primarily through oxidation or deprotonation of the adjacent methyl group.

Oxidation : The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. Mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or one equivalent of m-chloroperbenzoic acid (m-CPBA) typically yield the sulfoxide. Stronger oxidizing conditions, such as using excess m-CPBA or hydrogen peroxide, will lead to the formation of the corresponding sulfone. These transformations are significant as they alter the electronic properties of the substituent from electron-donating (thioether) to strongly electron-withdrawing (sulfone).

Metalation of the Methyl Group : As mentioned previously, under certain conditions, particularly with very strong bases (superbases like n-BuLi/KOt-Bu) or on substrates where ring metalation is disfavored, deprotonation can occur at the methyl carbon of the thioether. researchgate.net The resulting carbanion can then react with various electrophiles, providing a method for functionalizing the methyl group.

Table 4: Reactions of the Methylthio Moiety
Reaction TypeReagentsExpected ProductReference
Oxidation (to Sulfoxide)m-CPBA (1 equiv.) or NaIO₄N-Butyl-2-(methylsulfinyl)aniline
Oxidation (to Sulfone)m-CPBA (2+ equiv.) or H₂O₂N-Butyl-2-(methylsulfonyl)aniline
Metalation/Alkylation1. n-BuLi/KOt-Bu 2. CH₃IN-Butyl-2-(ethylthio)aniline researchgate.net

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of aryl sulfides is a fundamental transformation in organic chemistry, yielding the corresponding sulfoxides and sulfones. These reactions are typically achieved using a variety of oxidizing agents. The sulfur atom in this compound is susceptible to oxidation due to the presence of lone pair electrons.

Generally, the selective oxidation of a sulfide (B99878) to a sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.org Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The selectivity for the sulfoxide is often achieved by using a stoichiometric amount of the oxidant at controlled temperatures. organic-chemistry.org

Further oxidation of the intermediate sulfoxide yields the corresponding sulfone. This step typically requires stronger oxidizing conditions or an excess of the oxidizing agent. acsgcipr.orgorganic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide can be employed to drive the reaction to completion. organic-chemistry.org

While specific experimental data for the oxidation of this compound is not available in the reviewed literature, the reactivity is expected to be analogous to other aryl methyl sulfides. The presence of the N-butylamino group may influence the reaction's electronic and steric environment, but the fundamental transformation at the sulfur center is anticipated to follow these established pathways.

Table 1: General Oxidation Reactions of Aryl Sulfides

TransformationTypical ReagentsProduct
Sulfide to SulfoxideH₂O₂, m-CPBA (1 equiv.)Aryl Methyl Sulfoxide
Sulfide to SulfoneExcess H₂O₂, KMnO₄Aryl Methyl Sulfone

This table represents generalized transformations and not specific experimental results for this compound.

C-S Bond Activation and Cleavage Reactions

The activation and cleavage of the Carbon-Sulfur (C-S) bond in aryl sulfides are important for various synthetic applications, including cross-coupling reactions and desulfurization processes. The C(aryl)-S bond in compounds like this compound is generally stable but can be cleaved under specific catalytic conditions, often involving transition metals.

Research on related compounds, such as 2-(methylthio)aniline (B147308), shows that the methylthio group can act as a directing group in transition metal-catalyzed reactions, facilitating transformations at other positions on the aromatic ring without necessarily cleaving the C-S bond. However, under more forcing conditions or with specific catalytic systems (e.g., certain nickel or palladium catalysts), C-S bond cleavage can occur, enabling the substitution of the methylthio group. The reactivity of the alkylthio group in various nitrogen-containing heterocyclic compounds has been a subject of study, demonstrating its potential as a leaving group. rsc.org

Specific studies detailing the C-S bond activation and cleavage for this compound have not been identified. Research in this area would be necessary to determine effective catalysts and reaction conditions for this particular substrate.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring an aniline nitrogen and a methylthio group in an ortho relationship, presents the potential for intramolecular cyclization reactions to form heterocyclic systems, such as benzothiazoles or related structures, under appropriate conditions. Such cyclizations often require an activation step, for instance, oxidation of the aniline or the sulfur atom, or the involvement of a coupling reagent.

Similarly, rearrangement reactions, such as the Sommelet-Hauser rearrangement, could be envisaged under strongly basic conditions, although such pathways are more common for benzylic sulfides. Asymmetric 1,2-rearrangements are a known method for constructing stereocenters, and catalytic asymmetric cyclizative rearrangements of anilines have been reported to form indolin-3-ones, though with different substrates. nih.gov

A thorough search of the chemical literature did not yield any specific studies on the intramolecular cyclization or rearrangement pathways of this compound.

Detailed Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic studies provide crucial insights into reaction mechanisms, transition states, and the relative stability of reactants, intermediates, and products. Such studies for the reactions of this compound are currently absent from the scientific literature.

For context, kinetic studies on the nucleophilic substitution of methylthio-groups in different nitrogen-containing heterocycles have been performed, revealing that the methylthio group is significantly less reactive than a corresponding methylsulfonyl group. bldpharm.com Theoretical studies have also been conducted on the reaction kinetics of aniline with methyl radicals, providing a framework for how such investigations could be approached. nih.gov A thermodynamic study on the formation of complexes from aniline derivatives has also been reported, highlighting methodologies that could be applied. nih.gov

To understand the reactivity of this compound, dedicated experimental and computational studies would be required to determine rate constants, activation energies, and the thermodynamic parameters for its various potential transformations.

Applications of N Butyl 2 Methylthio Aniline in Advanced Organic Synthesis

As a Key Building Block for Complex Molecule Synthesis

Currently, there is a lack of published research demonstrating the application of N-Butyl-2-(methylthio)aniline as a key building block in the total synthesis of complex natural products or other intricate molecular architectures. The potential for this compound to serve as a versatile starting material is yet to be realized and reported in peer-reviewed literature.

Precursor for Advanced Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While anilines are common precursors for many heterocyclic frameworks, specific examples involving this compound are not readily found in the available literature.

Indole (B1671886) and Quinoline (B57606) Scaffolds via Cyclocondensation

The construction of indole and quinoline scaffolds through cyclocondensation reactions is a fundamental strategy in organic synthesis. These reactions typically involve the cyclization of appropriately substituted anilines. However, there are no specific, documented examples of this compound being utilized in cyclocondensation reactions to form indole or quinoline derivatives.

Dihydroindeno and Related Annulated Systems

The synthesis of dihydroindeno and other annulated systems often relies on intramolecular cyclization strategies. The potential for this compound to participate in such reactions to form these complex carbocyclic or heterocyclic frameworks has not been explored in the available scientific literature.

Utility in Multi-Component and Cascade Reactions

Multi-component and cascade reactions offer efficient and atom-economical pathways to complex molecules. Aniline (B41778) derivatives are frequently employed in such reactions. However, the participation of this compound in these sophisticated transformations has not been reported. The specific steric and electronic properties conferred by the N-butyl and methylthio groups could potentially influence its reactivity in these reaction manifolds, but this remains a subject for future investigation.

Role in the Synthesis of Precursors for Functional Materials

Aniline-based compounds are precursors to a wide range of functional materials, including conducting polymers, dyes, and liquid crystals. The incorporation of sulfur and alkyl chains can modulate the electronic and physical properties of these materials. Nevertheless, the specific use of this compound in the synthesis of precursors for functional materials is not documented in the current body of scientific work.

N Butyl 2 Methylthio Aniline in Metal Mediated and Organocatalytic Systems

N-Butyl-2-(methylthio)aniline as a Ligand in Transition Metal Catalysis

The presence of both a soft sulfur donor and a hard nitrogen donor allows this compound to act as a bidentate ligand, forming stable chelate complexes with various transition metals. This chelation can enhance the stability and modulate the reactivity of the metallic center, making it a valuable component in catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center.

The parent compound, 2-(methylthio)aniline (B147308), has been demonstrated to be an effective (S,N) bidentate ligand in Suzuki-Miyaura cross-coupling reactions. When complexed with palladium(II), it forms a thermally and air-stable catalyst that promotes the coupling of aryl bromides with phenylboronic acid in environmentally benign water-based systems. smolecule.com This complex, [Pd(2-(methylthio)aniline)Cl2], features a square-planar geometry with the ligand coordinating through the sulfur and nitrogen atoms to form a five-membered chelate ring. smolecule.com The resulting catalyst exhibits high efficiency, achieving turnover numbers (TON) as high as 93,000 under mild reaction conditions. smolecule.com The N-butyl group in this compound can further influence the solubility and steric environment of the resulting palladium complex, potentially refining its catalytic activity.

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for forming C-C and C-N bonds, respectively. nih.govbldpharm.comnih.gov The design of ligands is crucial for the success of these transformations. While direct studies on this compound in Buchwald-Hartwig amination are not extensively documented, the fundamental bidentate nature of the ligand suggests its potential applicability. The development of air-stable phosphorus ligands has been a significant advancement for both Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the importance of ligand design in achieving high yields and broad substrate scope. youtube.com

Reactant 1Reactant 2CatalystSolventYield (%)Reference
4-BromoacetophenonePhenylboronic acid[Pd(2-(methylthio)aniline)Cl2]Water95 smolecule.com
4-BromotoluenePhenylboronic acid[Pd(2-(methylthio)aniline)Cl2]Water93 smolecule.com
1-Bromo-4-nitrobenzenePhenylboronic acid[Pd(2-(methylthio)aniline)Cl2]Water98 smolecule.com
1-Bromo-3-nitrobenzenePhenylboronic acid[Pd(2-(methylthio)aniline)Cl2]Water96 smolecule.com

Copper- and Ruthenium-Mediated Transformations

Beyond palladium, the 2-(methylthio)aniline scaffold has been explored in reactions mediated by other transition metals like copper and ruthenium.

In copper-mediated transformations, the related 2-methylthio aniline (B41778) directing group has been successfully employed in the annulation of sp² C-H bonds with primary anilines to synthesize indazolones. nih.gov This process relies on the bidentate chelation of the directing group to the copper center to facilitate the C-H activation and subsequent C-N bond formation. nih.gov The methodology demonstrates compatibility with a range of functional groups, including halogens, esters, and tertiary amines. nih.gov

Ruthenium complexes bearing the 2-(methylthio)aniline ligand have also been synthesized and characterized. The reaction of 2-(methylthio)aniline with ruthenium precursors yields complexes such as [(η⁶-p-cymene)RuCl(MeS–C₆H₄–2-NH₂)][PF₆]. youtube.com These complexes have been characterized by various spectroscopic techniques, and their molecular structures have been determined by X-ray crystallography. youtube.com The electrochemical properties of these ruthenium complexes are influenced by the nature of the arene ligand, with hexamethylbenzene (B147005) complexes showing quasi-reversible oxidations. youtube.com While the direct catalytic applications of the N-butyl derivative in this context are yet to be fully explored, the stability and well-defined structure of the parent ruthenium complexes suggest their potential in various catalytic transformations.

Role in Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to creating molecular complexity. The 2-(methylthio)aniline moiety has proven to be an effective directing group in such transformations.

The 2-(methylthio)aniline (MTA) group can direct the palladium-catalyzed C(sp³)–H arylation of N-methylated amino acids. nih.gov This protocol allows for the selective mono-arylation at the β-position in high yields. nih.gov A key advantage of the MTA directing group over others, such as 8-aminoquinoline (B160924) (AQ), is its attenuated reactivity, which prevents the formation of diarylated side products. nih.gov The directing group can be readily removed after the functionalization, yielding valuable modified amino acid building blocks. nih.gov The presence of the N-butyl group in this compound could offer advantages in terms of solubility and steric hindrance, potentially fine-tuning the selectivity and efficiency of such C-H functionalization reactions.

SubstrateArylating AgentDirecting GroupMetal CatalystProductYield (%)Reference
N-Methylalanine derivativeAryl iodide2-(Methylthio)anilinePalladiumβ-Arylated N-methylalanine derivativeHigh nih.gov
Dipeptide with C-terminal alanineAryl iodide2-(Methylthio)anilinePalladiumβ-Arylated dipeptideHigh nih.gov

Computational and Theoretical Chemistry Studies of N Butyl 2 Methylthio Aniline

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic properties of molecular systems. By approximating the many-body electronic Schrödinger equation in terms of the electron density, DFT offers a balance between computational cost and accuracy. For N-Butyl-2-(methylthio)aniline, DFT calculations provide fundamental insights into its electronic character.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the sulfur atom, reflecting the electron-donating nature of the amino and methylthio groups. The LUMO, conversely, would likely be distributed over the aromatic system. The specific energies of these orbitals and their gap can be precisely calculated using DFT methods, which helps in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: Specific energy values are dependent on the level of theory and basis set used in the DFT calculation. No published experimental or theoretical values are currently available for this compound.

Charge Distribution and Reactivity Site Prediction

The distribution of electron density within a molecule is fundamental to its reactivity. DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

In this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, as well as on the aromatic ring. The hydrogen atoms of the amino group and the butyl chain would exhibit positive potential. This information allows for the prediction of how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses conformational flexibility, particularly around the butyl chain and the C-N and C-S bonds. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations. By simulating the motion of atoms over time, MD provides a dynamic picture of the molecule's behavior, including bond rotations and intermolecular interactions in different environments. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical models can be used to investigate various reactions, such as electrophilic aromatic substitution or oxidation at the sulfur or nitrogen atoms. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the activation energy and feasibility of a proposed reaction mechanism. This predictive capability can guide synthetic efforts and provide a deeper understanding of the molecule's chemical transformations.

Prediction of Advanced Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Anisotropic NMR Shielding: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the ¹H and ¹³C nuclei in this compound. By calculating the magnetic shielding tensors, one can obtain theoretical chemical shifts that, when compared with experimental spectra, help in the definitive assignment of all signals.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. This theoretical spectrum can be compared with experimental data to aid in the identification of characteristic functional group vibrations and to confirm the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
Key IR Vibrational Frequencies (cm⁻¹) Data not available

Note: Predicted spectroscopic values require specific computational parameters and are not currently available in published literature for this compound.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to N Butyl 2 Methylthio Aniline Research

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Product Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of N-Butyl-2-(methylthio)aniline, providing unequivocal confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.

In the context of synthesizing this compound, likely through the N-alkylation of 2-(methylthio)aniline (B147308), HRMS is crucial for verifying the final product's identity. The expected protonated molecule [M+H]⁺ of this compound (C₁₁H₁₇NS) has a calculated exact mass of 196.1154. The detection of this ion at a high mass accuracy by HRMS would confirm the successful addition of the butyl group and the absence of over-alkylation or other side products.

Furthermore, HRMS is instrumental in identifying and characterizing reaction intermediates or impurities. For instance, during the synthesis, unreacted starting material, 2-(methylthio)aniline (C₇H₉NS), would be readily distinguishable by its unique exact mass. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on the parent ion can also provide structural confirmation. For the precursor 2-(methylthio)aniline, the NIST Mass Spectrometry Data Center reports significant fragments in its electron ionization (EI) mass spectrum that can be compared against the fragmentation of the N-butylated product to confirm the location of the alkyl group. nih.gov Studies on analogous N-alkylated compounds, such as 2-benzylthiopyrimidines, have similarly utilized HRMS to confirm the structures of the synthesized molecules, demonstrating the technique's reliability in this area. researchgate.net

Table 1: Representative HRMS Data for this compound and its Precursor

Compound Name Molecular Formula Calculated Exact Mass [M+H]⁺ Observed m/z
This compound C₁₁H₁₇NS 196.1154 ---

Observed m/z values are hypothetical and would be determined experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. While one-dimensional (¹H and ¹³C) NMR provides primary information, advanced 2D NMR techniques are necessary for unambiguous assignment of all signals and for determining stereochemical and conformational details.

Two-dimensional NMR experiments are essential for piecing together the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and along the butyl chain (e.g., between the -CH₂- groups).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is invaluable for assigning the carbon signals of the butyl chain and the aromatic ring based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is critical for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the protons of the N-CH₂- group and the aromatic carbon C2, confirming the attachment point of the butyl group to the nitrogen atom. It would also show correlations between the S-CH₃ protons and the aromatic carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. In a study of the related compound 2-butylthioaniline, NOE experiments were used to unambiguously assign the aromatic proton signals. core.ac.uk For this compound, NOESY could reveal the spatial proximity between the N-H proton, the ortho proton on the aromatic ring (at C6), and the first methylene (B1212753) group of the butyl chain, providing insights into the molecule's preferred conformation in solution.

Systematic studies on the closely related isomer, 2-butylthioaniline, have demonstrated the power of 2D NMR (specifically HETCOR, an older equivalent of HSQC) in unambiguously assigning ¹³C NMR chemical shifts. core.ac.ukresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from H to C) Key NOESY Correlations
Aromatic C1-C6 6.5 - 7.5 110 - 150 Aromatic H ↔ Aromatic C Aromatic H ↔ N-H, S-CH₃
S-CH₃ ~2.4 ~15 S-CH₃ → C1 S-CH₃ ↔ Aromatic H (C6)
N-H Variable --- N-H → C2, C6, N-CH₂ N-H ↔ Aromatic H (C3), N-CH₂
N-CH₂ ~3.1 ~43 N-CH₂ → C2, N-CH₂CH₂ N-CH₂ ↔ Aromatic H (C3), N-H
N-CH₂CH₂ ~1.6 ~31 --- ---
CH₂CH₃ ~1.4 ~20 --- ---

Note: Chemical shifts are estimates and would need experimental verification.

Variable-Temperature (VT) NMR spectroscopy is a technique used to study dynamic processes within a molecule, such as conformational exchange or restricted rotation around single bonds. By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals.

For this compound, VT-NMR could be employed to investigate the rotational barrier around the C(aryl)-N bond and the C(aryl)-S bond. At room temperature, rotation might be fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, this rotation could slow down sufficiently to allow for the observation of distinct signals for different conformers. researchgate.net This would manifest as signal broadening, followed by the decoalescence into separate signals for each conformer at even lower temperatures. Analysis of this data can provide thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the rotational processes, offering deep insight into the molecule's conformational flexibility and stability.

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Complexes/Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound or one of its derivatives could be grown, this technique would yield a wealth of data, including:

Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-S, C-N, C-C) and angles, confirming the molecular geometry.

Conformation: The specific conformation adopted by the molecule in the solid state, including the torsion angles defining the orientation of the butyl and methylthio groups relative to the aniline (B41778) ring.

Intermolecular Interactions: Detailed information on how molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., involving the N-H group) and van der Waals forces that govern the solid-state structure.

While no crystal structure for this compound is currently available in public databases, the analysis of related structures shows the utility of this method. For example, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline revealed key intermolecular C-H···O hydrogen bonds and π–π stacking interactions that stabilize the crystal packing. researchgate.net A similar analysis for this compound would provide unparalleled insight into its solid-state behavior.

Table 3: Hypothetical Crystallographic Data Obtainable for this compound

Parameter Information Provided
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements present in the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-N, C-S, C-H).
Bond Angles (°) Angles between three connected atoms (e.g., C-N-C, C-S-C).
Torsion Angles (°) Dihedral angles defining the 3D shape and conformation.

Spectroscopic Probes for in situ Reaction Monitoring (e.g., FTIR, UV-Vis Spectroscopy)

Monitoring the synthesis of this compound in real-time provides critical information for optimizing reaction conditions and understanding the reaction mechanism. In situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are well-suited for this purpose.

The N-alkylation of 2-(methylthio)aniline involves the conversion of a primary amine (-NH₂) to a secondary amine (-NH-). This transformation can be monitored effectively using in situ FTIR spectroscopy.

FTIR Spectroscopy: The starting material, 2-(methylthio)aniline, exhibits characteristic N-H stretching vibrations for a primary amine (two bands, typically in the 3350-3500 cm⁻¹ region). The product, this compound, being a secondary amine, will show only a single N-H stretching band in a similar region (typically 3300-3500 cm⁻¹). By monitoring the disappearance of the primary amine bands and the appearance of the secondary amine band over time, one can track the progress of the reaction. The C-H stretching vibrations of the newly introduced butyl group (around 2850-2960 cm⁻¹) would also increase in intensity as the reaction proceeds. Commercial suppliers of the precursor, 2-(methylthio)aniline, often provide a reference infrared spectrum which confirms its identity and can be used as a baseline for reaction monitoring. thermofisher.com

UV-Vis Spectroscopy: The electronic structure of the aniline chromophore is sensitive to the substitution on the nitrogen atom. The N-alkylation of 2-(methylthio)aniline would likely cause a shift (either bathochromic or hypsochromic) in the wavelength of maximum absorbance (λ_max_). By continuously recording the UV-Vis spectrum of the reaction mixture, one can monitor the decrease in the absorbance of the starting material and the corresponding increase in the absorbance of the product at their respective λ_max_ values, providing a kinetic profile of the reaction.

Table 4: Key Spectroscopic Changes for In Situ Monitoring of this compound Synthesis

Technique Analyte Key Spectral Feature Expected Change During Reaction
FTIR 2-(methylthio)aniline (Start) Primary N-H stretch (2 bands) Decrease in intensity
This compound (Product) Secondary N-H stretch (1 band) Increase in intensity
This compound (Product) Alkyl C-H stretch Increase in intensity
UV-Vis 2-(methylthio)aniline (Start) Absorbance at λ_max1_ Decrease in intensity

Future Research Directions and Unexplored Reactivity of N Butyl 2 Methylthio Aniline

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral amines and their derivatives is a cornerstone of modern medicinal and materials chemistry. Future research will undoubtedly focus on the development of novel stereoselective methods to access enantiopure derivatives of N-Butyl-2-(methylthio)aniline.

Currently, the synthesis of N-substituted anilines often involves non-stereoselective methods. A significant leap forward would be the development of catalytic asymmetric C-H functionalization reactions. For instance, transition-metal-catalyzed enantioselective C-H activation and subsequent silylation have shown promise in creating chiral organosilicon compounds. rsc.org Adapting such methodologies to this compound could pave the way for novel chiral ligands and synthons.

Furthermore, the stereoselective synthesis of related structures, such as acyclic tetrasubstituted alkenes from anilines via dearomatization and cycloaddition, highlights the potential for developing complex chiral molecules from simple aniline (B41778) precursors. nih.gov Research into similar transformations starting from this compound could yield a diverse array of chiral building blocks.

A key area of exploration will be the use of chiral catalysts to control the stereochemistry of reactions involving the N-butyl group or the aromatic ring. The development of chiral ligands that can effectively coordinate with a metal catalyst and the aniline substrate will be crucial. lookchem.com

Table 1: Potential Stereoselective Reactions for this compound Derivatives

Reaction TypePotential Catalyst SystemTarget Chiral MoietyPotential Application
Asymmetric C-H SilylationRhodium or Iridium with chiral phosphine (B1218219) ligandsAxially chiral biarylsChiral ligands, advanced materials
Enantioselective AlkylationPalladium with chiral N-heterocyclic carbene ligandsChiral quaternary carbon centersPharmaceutical intermediates
Diastereoselective CycloadditionLewis acid with chiral auxiliariesFused heterocyclic systemsBiologically active compounds

Exploration of Unconventional Reactivity Pathways and Functionalizations

The unique electronic and steric properties of this compound, conferred by the interplay between the amino, butyl, and methylthio groups, open up avenues for exploring unconventional reactivity. The ortho-methylthio group, in particular, can act as a directing group for C-H functionalization reactions.

Research has demonstrated that 2-(methylthio)aniline (B147308) can direct the mono-selective β-C-H arylation of N-methylated amino acids. nih.gov Extrapolating this to this compound suggests its potential as a removable directing group for the functionalization of the N-butyl chain or other parts of a larger molecule. This would enable the introduction of various functional groups at positions that are typically difficult to access.

The reactivity of the aniline core itself is a subject of interest. While many C-H functionalization reactions of anilines are directed to the ortho position, the development of catalysts that can achieve meta or para selectivity is a significant challenge. researchgate.net The electronic influence of the ortho-methylthio group in this compound could be exploited to achieve unusual regioselectivity in such reactions.

Furthermore, the sulfur atom in the methylthio group offers a handle for unique transformations. Oxidation to the corresponding sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the molecule, potentially enabling novel cycloaddition or rearrangement reactions.

Table 2: Unconventional Functionalization Strategies

Reaction TypeKey Reagent/CatalystTarget FunctionalizationPotential Outcome
Remote C-H FunctionalizationPalladium with a specialized ligandFunctionalization of the butyl chainNovel amino acid or peptide synthesis
Meta-Selective C-H ArylationRuthenium or Rhodium catalystIntroduction of aryl groups at the meta positionAccess to novel substituted anilines
Oxidative CyclizationHypervalent iodine reagentsSynthesis of sulfur-containing heterocyclesNew classes of bioactive compounds

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing. The integration of this compound into these modern synthetic workflows presents a significant area for future research.

Flow chemistry offers several advantages, including enhanced safety, improved reaction control, and the ability to scale up reactions rapidly. Developing robust flow protocols for the synthesis and subsequent functionalization of this compound would be highly valuable. For instance, the nitration and subsequent reduction to form the aniline core, or the N-alkylation to introduce the butyl group, could be optimized for continuous production.

Automated synthesis platforms, which combine robotics with machine learning algorithms, can accelerate the discovery of new reactions and molecules. By incorporating this compound as a building block in such platforms, a vast chemical space of its derivatives could be rapidly explored. This high-throughput screening could identify novel catalysts, materials, or drug candidates. The Open Reaction Database (ORD) is an example of an infrastructure that supports such automated high-throughput experiments and flow chemistry.

Design of Next-Generation Ligands and Catalysts Incorporating the this compound Motif

The structural features of this compound make it an excellent candidate for incorporation into novel ligands and catalysts. The nitrogen and sulfur atoms can act as a bidentate chelating system for a wide range of transition metals.

The hemilabile nature of the thioether linkage could be particularly advantageous in catalysis. The sulfur atom can coordinate to a metal center and then dissociate to open up a coordination site for a substrate, facilitating a catalytic cycle. This property has been explored in other ortho-aminophenyl sulfide (B99878) scaffolds.

By modifying the butyl group or the aromatic ring, a library of ligands with fine-tuned steric and electronic properties could be generated. These ligands could then be used to develop catalysts for a variety of transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The use of main group metals and metalloids as supporting ligands in transition metal complexes is an emerging area that could be applied to this compound-based systems. nih.gov

Table 3: Potential Catalytic Applications of this compound-Based Ligands

Metal CenterTarget ReactionPotential Advantage
PalladiumSuzuki or Buchwald-Hartwig cross-couplingHigh turnover numbers and selectivity
Rhodium or IridiumAsymmetric hydrogenationAccess to enantiopure products
NickelC-H functionalizationCost-effective and sustainable catalysis
CopperAtom transfer radical polymerization (ATRP)Control over polymer architecture

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.